molecular formula C13H15N3O2 B13928738 2-Amino-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-4-ol

2-Amino-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-4-ol

Cat. No.: B13928738
M. Wt: 245.28 g/mol
InChI Key: NOYZDEVMVHWERU-UHFFFAOYSA-N
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Description

2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with amino, methoxybenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Scientific Research Applications

2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-5-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H15N3O2/c1-8-11(12(17)16-13(14)15-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H3,14,15,16,17)

InChI Key

NOYZDEVMVHWERU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)OC

Origin of Product

United States

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